![molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2](/img/no-structure.png)

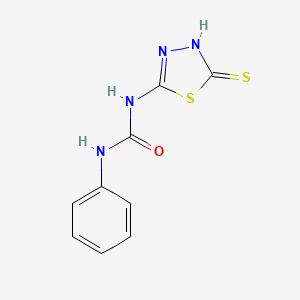

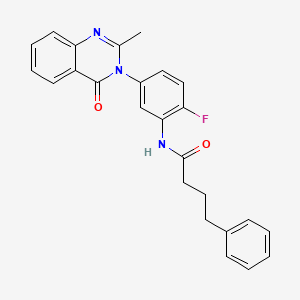

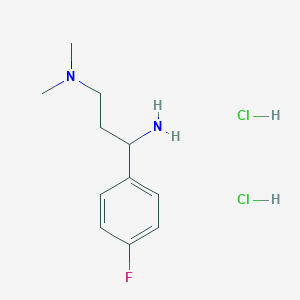

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .科学的研究の応用

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which showed promising activity against microbes, as well as notable analgesic and anti-inflammatory effects. The study suggests that specific substituents at the 3rd position of the quinazoline derivatives are crucial for these activities, highlighting the therapeutic potential of these compounds in developing new treatments with reduced side effects (Dash et al., 2017).

Antitumor Activity

The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, was aimed at improving its in vivo evaluability due to its low aqueous solubility. Bavetsias et al. (2002) introduced amino functionalities at the 2-position of the quinazolin-4-one ring, resulting in compounds that were not only more water-soluble than CB30865 but also exhibited up to six-fold higher cytotoxicity, retaining the unique biochemical characteristics of the original compound (Bavetsias et al., 2002).

Synthesis and Biological Activity

The synthesis of new compounds with potential biological activity is an ongoing area of research. For instance, compounds with a quinazoline backbone have been designed to target specific biological pathways. The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds by Párkányi and Schmidt (2000) aimed at exploring their biological activities, with expectations of these compounds to exhibit significant biological effects (Párkányi & Schmidt, 2000).

Antioxidant, Anti-inflammatory, and Analgesic Activities

El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Their findings indicated that certain compounds within this series showed high inhibitory antioxidant activity and potent anti-inflammatory effects, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).

特性

CAS番号 |

688354-87-2 |

|---|---|

製品名 |

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |

分子式 |

C14H13N3OS |

分子量 |

271.34 |

IUPAC名 |

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |

InChIキー |

CWIWHIRWCGSPJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)

![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)